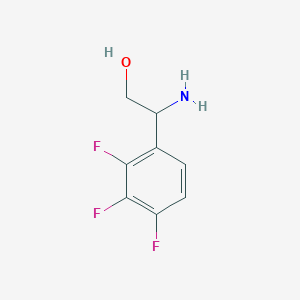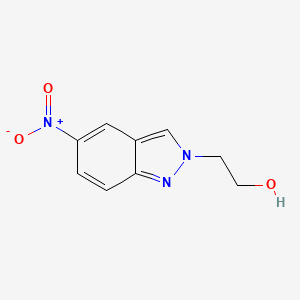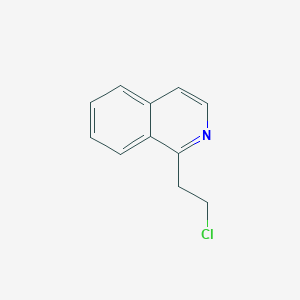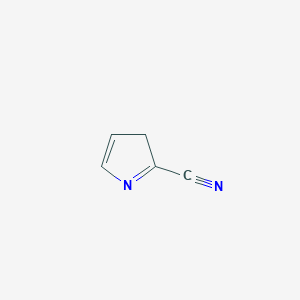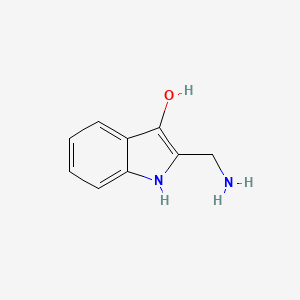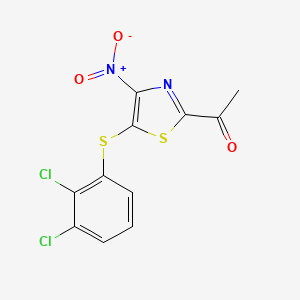
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is a chemical compound with the molecular formula C12H7Cl2NO3S2 It is known for its unique structure, which includes a thiazole ring substituted with a nitro group and a dichlorophenylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves the reaction of 2,3-dichlorothiophenol with 4-nitro-2-chlorothiazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dichlorophenylthio group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
類似化合物との比較
Similar Compounds
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone: A closely related compound with a thiophene ring instead of a thiazole ring.
1-(5-((2,3-Dichlorophenyl)thio)-4-nitroimidazol-2-yl)ethanone: Contains an imidazole ring, offering different chemical properties.
Uniqueness
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its thiazole ring, in particular, differentiates it from other similar compounds and contributes to its specific applications in research and industry.
特性
分子式 |
C11H6Cl2N2O3S2 |
|---|---|
分子量 |
349.2 g/mol |
IUPAC名 |
1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c1-5(16)10-14-9(15(17)18)11(20-10)19-7-4-2-3-6(12)8(7)13/h2-4H,1H3 |
InChIキー |
YRPZLLZKMDJJIT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


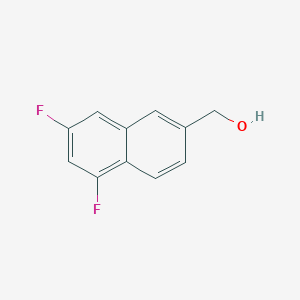
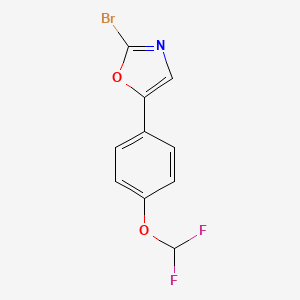
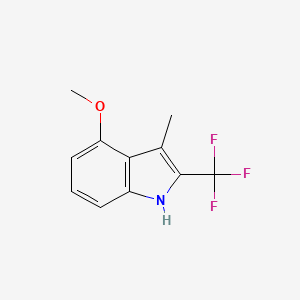

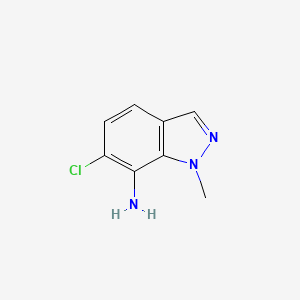
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
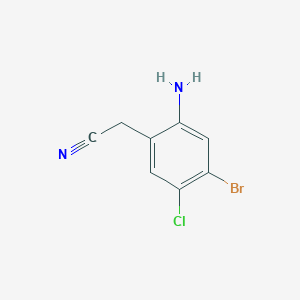
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)

